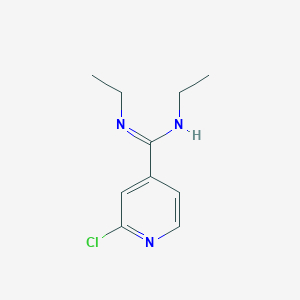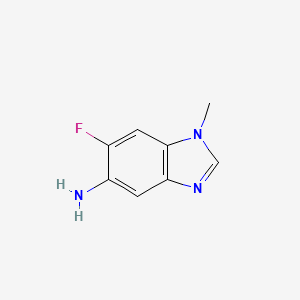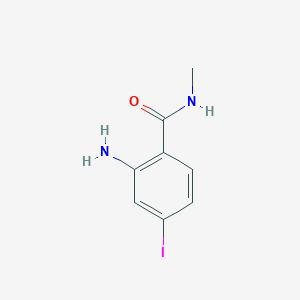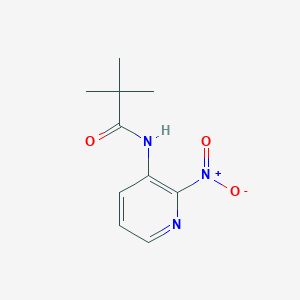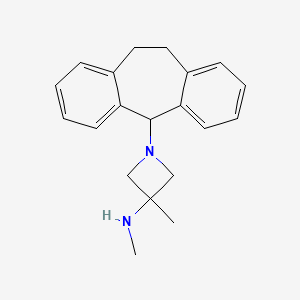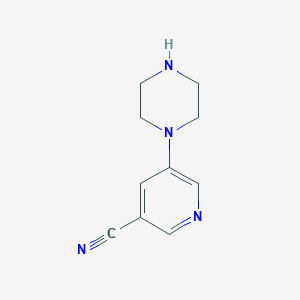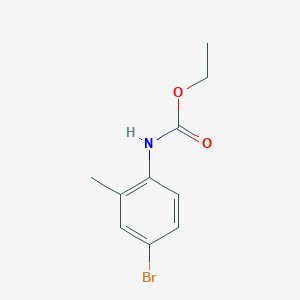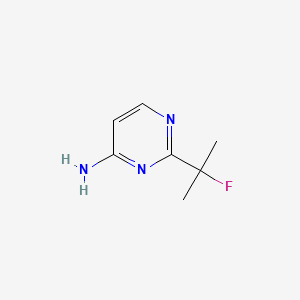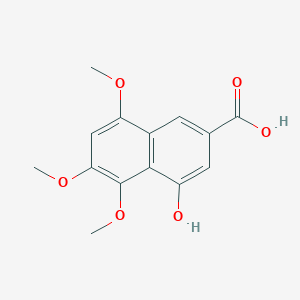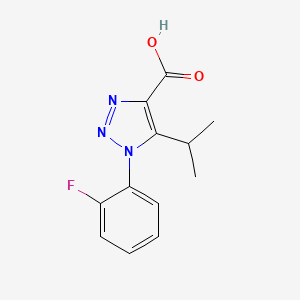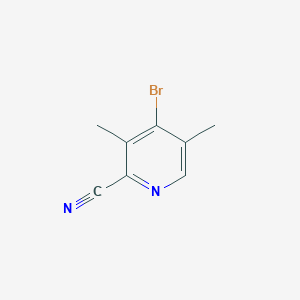
4-Bromo-3,5-dimethylpicolinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3,5-dimethylpicolinonitrile is an organic compound with the molecular formula C8H7BrN2 It is a derivative of picolinonitrile, where the bromine atom is substituted at the 4-position and two methyl groups are substituted at the 3 and 5 positions of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,5-dimethylpicolinonitrile typically involves the bromination of 3,5-dimethylpicolinonitrile. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-3,5-dimethylpicolinonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or alkaline medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Nucleophilic Substitution: Formation of substituted picolinonitriles.
Oxidation: Formation of 4-bromo-3,5-dimethylpyridine-2-carboxylic acid or corresponding aldehydes.
Reduction: Formation of 4-bromo-3,5-dimethylpicolinamines.
Applications De Recherche Scientifique
4-Bromo-3,5-dimethylpicolinonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Material Science: Employed in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-3,5-dimethylpicolinonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and nitrile groups can participate in hydrogen bonding or electrostatic interactions with the active sites of target proteins, influencing their function. Additionally, the compound’s structure allows it to fit into specific binding pockets, enhancing its efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethylpicolinonitrile: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
4-Bromo-2,6-dimethylpicolinonitrile: Has bromine and methyl groups at different positions, leading to different reactivity and applications.
4-Chloro-3,5-dimethylpicolinonitrile: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and biological activity.
Uniqueness
4-Bromo-3,5-dimethylpicolinonitrile is unique due to the specific positioning of the bromine and methyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H7BrN2 |
|---|---|
Poids moléculaire |
211.06 g/mol |
Nom IUPAC |
4-bromo-3,5-dimethylpyridine-2-carbonitrile |
InChI |
InChI=1S/C8H7BrN2/c1-5-4-11-7(3-10)6(2)8(5)9/h4H,1-2H3 |
Clé InChI |
RXFSEPAAMDHETG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C(=C1Br)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


